REACTION_CXSMILES
|
ON=[CH:3][C:4]([NH:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[CH2:9][CH2:10][CH2:11]2)=[O:5].CS(O)(=O)=[O:18]>>[NH:6]1[C:7]2[C:15](=[CH:14][CH:13]=[C:12]3[C:8]=2[CH2:9][CH2:10][CH2:11]3)[C:3](=[O:18])[C:4]1=[O:5]
|
Name
|
2-Hydroxyimino-N-indan-4-yl-acetamide
|
Quantity
|
5.54 g
|
Type
|
reactant
|
Smiles
|
ON=CC(=O)NC1=C2CCCC2=CC=C1
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at this temperature for 25 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filter the precipitate
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the solid in warmed 1N NaOH
|
Type
|
FILTRATION
|
Details
|
Filter the resulting solid
|
Type
|
FILTRATION
|
Details
|
Filter the precipitate
|
Type
|
WASH
|
Details
|
wash with water
|
Type
|
CUSTOM
|
Details
|
Dry the solid
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C(C2=CC=C3CCCC3=C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |